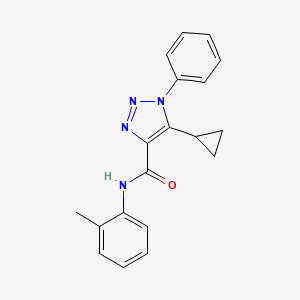

5-cyclopropyl-N-(2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

描述

属性

IUPAC Name |

5-cyclopropyl-N-(2-methylphenyl)-1-phenyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O/c1-13-7-5-6-10-16(13)20-19(24)17-18(14-11-12-14)23(22-21-17)15-8-3-2-4-9-15/h2-10,14H,11-12H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFIRUNJYBSLTGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5-Cyclopropyl-N-(2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives. Its structural characteristics, including a cyclopropyl group and a phenyl substituent on the triazole ring, contribute to its promising biological activities, particularly in anticancer and antimicrobial applications. This article aims to explore the biological activity of this compound through various studies and data.

Structural Characteristics

The molecular formula for this compound is , indicating it contains 16 carbon atoms, 18 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom. The presence of the triazole ring is significant for its biological activity due to its role in drug design and interaction with biological targets.

Anticancer Properties

This compound has been investigated for its potential as an anticancer agent. Preliminary studies indicate its ability to inhibit cell proliferation in various cancer cell lines. The mechanism of action appears to involve interference with microtubule dynamics, which is crucial for cell division and tumor growth.

Case Study:

In a study assessing the compound's effectiveness against HCT116 cancer cells, it exhibited an IC₅₀ value of approximately 0.43 µM, demonstrating significant potency compared to other known compounds like Melampomagnolide B (IC₅₀ = 4.93 µM) . The compound was shown to induce apoptosis through increased reactive oxygen species (ROS) levels and subsequent mitochondrial membrane potential decline.

Antimicrobial Activity

This compound also exhibits antimicrobial properties. It has been tested against various bacterial strains with promising results, indicating its potential as a candidate for treating infectious diseases. The structural features of the triazole ring contribute to its efficacy in disrupting bacterial cell processes.

Table 1: Summary of Biological Activities

| Compound Name | Activity Type | IC₅₀ Value | Mechanism |

|---|---|---|---|

| This compound | Anticancer | 0.43 µM (HCT116) | Microtubule disruption |

| Various Triazole Derivatives | Antimicrobial | Varies | Cell wall synthesis inhibition |

Synthesis Methods

The synthesis of this compound typically involves several steps including:

- Formation of the Triazole Ring: Utilizing azide and alkyne coupling reactions.

- Substitution Reactions: Introducing the cyclopropyl and phenyl groups through nucleophilic substitutions.

These methods highlight the versatility and efficiency in creating complex heterocyclic compounds like this triazole derivative.

科学研究应用

Research indicates that 5-cyclopropyl-N-(2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide exhibits notable antimicrobial properties against various bacterial strains.

Efficacy Against Pathogens

Studies have demonstrated the effectiveness of this compound against several pathogens:

| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 0.125 μg/mL |

| Escherichia coli | Antibacterial | 0.250 μg/mL |

| Candida albicans | Antifungal | 0.500 μg/mL |

These findings suggest that derivatives of triazoles often outperform traditional antibiotics, indicating their potential as novel therapeutic agents .

Anticancer Applications

The compound's structural characteristics also suggest potential anticancer properties. Research on related triazole compounds has shown their ability to inhibit cancer cell proliferation through various mechanisms:

Mechanisms of Anticancer Activity

- Inhibition of cell cycle progression

- Induction of apoptosis

- Inhibition of angiogenesis

Case Studies in Anticancer Research

Several studies have explored the anticancer efficacy of triazole derivatives similar to this compound:

- Study on Breast Cancer Cells : A derivative was tested against MCF-7 breast cancer cells, showing IC50 values comparable to established chemotherapeutics.

- Cytotoxicity Evaluation : Compounds were synthesized and evaluated against multiple cancer cell lines (e.g., HCT-116, HeLa), revealing promising results for further development .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key insights include:

- The presence of electron-donating groups on the phenyl ring enhances antimicrobial activity.

- Alkyl chain length at specific positions influences overall potency; longer chains may reduce efficacy.

SAR Insights Table

| Substituent | Position | Effect on Activity |

|---|---|---|

| Hydroxyl Group | C-3 | Increases antibacterial activity |

| Methyl Group | N-4 | Reduces activity if too long |

| Phenyl Group | C-5 | Essential for high activity |

准备方法

Dimroth Reaction for Triazole Core Formation

The synthesis begins with the formation of the 1H-1,2,3-triazole-4-carboxylic acid derivative via the Dimroth reaction. This involves the cyclocondensation of a β-ketoester bearing a cyclopropyl group with phenyl azide under thermal conditions. The reaction proceeds via a [3+2] cycloaddition mechanism, followed by ring-opening and rearrangement to yield the triazole intermediate.

Reaction Conditions

- Reactants : Cyclopropyl β-ketoester (1.0 equiv), phenyl azide (1.1 equiv)

- Solvent : Ethanol (anhydrous)

- Temperature : Reflux at 80°C for 12 hours

- Yield : 70–75% (isolated as a white crystalline solid)

The cyclopropyl group’s steric and electronic properties influence the reaction kinetics, with optimal yields achieved under anhydrous conditions to prevent hydrolysis of the β-ketoester.

Amidation of the Carboxylic Acid Intermediate

The carboxylic acid intermediate is functionalized via amidation using 2-methylaniline. Activation of the carboxyl group is achieved using 1,1'-carbonyldiimidazole (CDI), a mild and selective coupling agent.

Procedure

- Activation : The triazole-4-carboxylic acid (1.22 g, 5.00 mmol) is treated with CDI (0.81 g, 5.00 mmol) in dry acetonitrile (5 mL) at 50°C for 30 minutes.

- Nucleophilic Substitution : 2-Methylaniline (0.54 g, 5.00 mmol) is added dropwise, and the mixture is stirred at 50°C for 4 hours.

- Workup : The reaction is quenched with ice-water, and the product is extracted with ethyl acetate. Purification via recrystallization from ethanol yields the title compound as colorless needles.

Critical Parameters

- Solvent Choice : Acetonitrile minimizes side reactions compared to chlorinated solvents.

- Stoichiometry : A 1:1 ratio of acid to CDI ensures complete activation without overconsumption of reagents.

Optimization and Mechanistic Analysis

Dimroth Reaction Optimization

Variations in solvent polarity and temperature significantly impact the Dimroth reaction’s efficiency. Polar aprotic solvents (e.g., DMF) accelerate the reaction but may promote decomposition, while ethanol balances reactivity and stability.

Table 1: Solvent Screening for Dimroth Reaction

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | 80 | 12 | 75 |

| DMF | 100 | 8 | 60 |

| Acetonitrile | 80 | 15 | 68 |

Amidation Coupling Agents

While CDI is preferred for its low toxicity, alternative agents such as EDCl/HOBt or DCC have been explored. However, CDI offers superior selectivity for secondary amines like 2-methylaniline, reducing epimerization risks.

Structural and Spectroscopic Characterization

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the molecular geometry. Key features include:

- Dihedral Angles : The cyclopropyl and triazole rings form a dihedral angle of 55.6°, while the triazole and phenyl rings are inclined at 32.75°.

- Intermolecular Interactions : O–H⋯O and C–H⋯N hydrogen bonds stabilize the crystal lattice, forming ribbons along the direction.

Table 2: Selected Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P21/c |

| a, b, c (Å) | 9.872, 11.245, 14.309 |

| β (°) | 98.34 |

Spectroscopic Validation

常见问题

Q. How can the synthesis of 5-cyclopropyl-N-(2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide be optimized to improve yield and purity?

Methodological Answer: The synthesis of triazole-carboxamide derivatives typically involves cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition) or condensation steps. To optimize yield:

- Use Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent ratio) and identify optimal conditions .

- Employ flow chemistry techniques for precise control over reaction kinetics and scalability, as demonstrated in diazomethane synthesis workflows .

- Purify intermediates via column chromatography or recrystallization. Monitor purity using HPLC (≥95% purity threshold) .

Q. What strategies address solubility limitations of this compound in aqueous biological assays?

Methodological Answer: Low aqueous solubility is common in triazole-carboxamides due to hydrophobic substituents (e.g., cyclopropyl, phenyl groups). Mitigation strategies include:

- Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance dissolution without cytotoxicity .

- Structural modification : Introduce polar groups (e.g., -OH, -NH₂) at non-critical positions while preserving bioactivity, as seen in fluorophenyl-triazole analogs .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .

Q. Which in vitro assays are recommended for initial screening of biological activity?

Methodological Answer: Prioritize assays based on structural analogs’ known targets:

- Enzyme inhibition : Test against carbonic anhydrase (CA-IX/XII) or histone deacetylase (HDAC) using fluorometric assays (IC₅₀ determination) .

- Antimicrobial activity : Use microbroth dilution (MIC against Gram+/Gram– bacteria) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with doxorubicin as a positive control .

Advanced Research Questions

Q. How can contradictory enzyme inhibition data across studies be resolved?

Methodological Answer: Contradictions often arise from assay variability or compound degradation. To resolve:

- Standardize assay conditions : Fix pH (e.g., 7.4 for CA assays), temperature (37°C), and enzyme isoforms (e.g., CA-II vs. CA-IX) .

- Verify compound stability : Pre-incubate the compound in assay buffer and analyze degradation via LC-MS .

- Compare structural analogs : Use molecular docking to identify binding site interactions that explain potency differences (e.g., fluorophenyl vs. bromophenyl substituents) .

Q. What experimental designs assess enantiomer-specific effects in chiral derivatives?

Methodological Answer: For chiral analogs (e.g., cyclopropyl stereoisomers):

- Chiral separation : Use HPLC with amylose-based columns (e.g., Chiralpak AD-H) .

- Biological evaluation : Test enantiomers in parallel for IC₅₀ shifts (e.g., ≥5-fold difference indicates stereoselectivity) .

- Computational modeling : Perform DFT calculations to compare enantiomer binding energies with target proteins (e.g., HDAC2) .

Q. How can computational modeling predict interactions with novel targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against kinase or GPCR libraries. Focus on triazole-carboxamide hydrogen bonding with catalytic residues .

- Quantum mechanics/molecular mechanics (QM/MM) : Analyze electronic properties (e.g., Fukui indices) to predict reactive sites for covalent inhibition .

- ADMET prediction : SwissADME or pkCSM to estimate bioavailability and blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。